molecular formula C10H10ClN3O2 B14820627 ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B14820627
M. Wt: 239.66 g/mol
InChI Key: ICQYFJBYJAPHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with an ethyl ester group at the 7-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. This intermediate is then treated with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent cyclization and chlorination steps lead to the formation of the desired pyrrolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:

These comparisons highlight the unique features of this compound, particularly its specific substitution pattern and its resulting effects on reactivity and biological activity.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-12-8-7(6)13-5(2)14-9(8)11/h4,12H,3H2,1-2H3

InChI Key

ICQYFJBYJAPHDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.